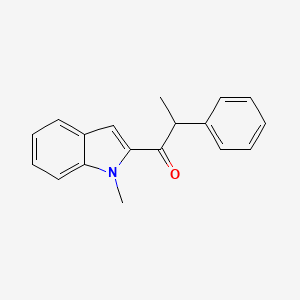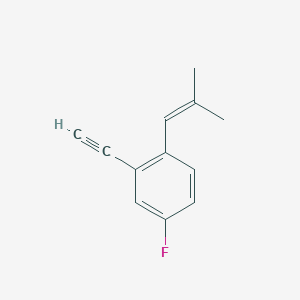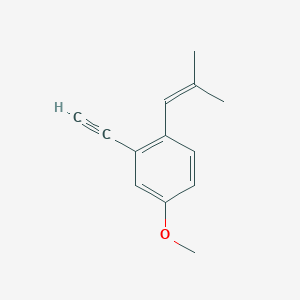![molecular formula C18H15N5O B14207018 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide CAS No. 827317-05-5](/img/structure/B14207018.png)
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine moiety, and an indole structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyridine derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide has several scientific research applications:
作用機序
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Similar in structure but lacks the indole moiety.
1,5-Dimethyl-2-phenyl-4-(((2-phenylimidazo[1,2-a]pyridin-3-yl)methylene)amino)-1,2-dihydro-3H-pyrazol-3-one: Contains a pyrazole ring and a pyridine moiety but differs in the substitution pattern.
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide is unique due to its combination of a pyrazole ring, a pyridine moiety, and an indole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
827317-05-5 |
|---|---|
分子式 |
C18H15N5O |
分子量 |
317.3 g/mol |
IUPAC名 |
2-(1H-pyrazol-5-yl)-N-(pyridin-4-ylmethyl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C18H15N5O/c24-18(20-11-12-3-6-19-7-4-12)14-2-1-13-9-17(22-16(13)10-14)15-5-8-21-23-15/h1-10,22H,11H2,(H,20,24)(H,21,23) |
InChIキー |
QVAILOADAIOXPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC=NC=C3)NC(=C2)C4=CC=NN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(6-Bromohexyl)oxy]methyl}-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14206940.png)




![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)



![1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14207011.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
